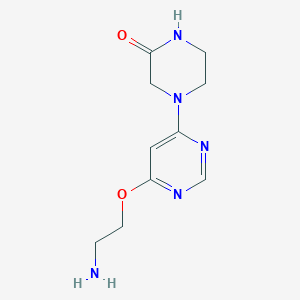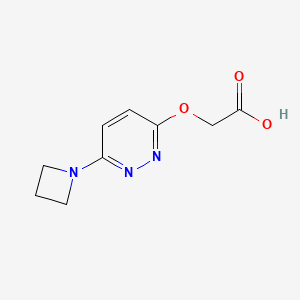
2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)essigsäure
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid” is represented by the SMILES string CC (C) (OC (N1CC (C2=CN=CC (CC (O)=O)=N2)C1)=O)C .
Physical And Chemical Properties Analysis
The compound “2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid” is a powder . It has a molecular weight of 209.2 g/mol. The compound should be stored at a temperature of 2-8°C .
Wissenschaftliche Forschungsanwendungen
Gezielte Protein-Degradation
2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)essigsäure: wird als starrer Linker bei der Entwicklung von PROTACs (Proteolyse-Targeting-Chimären) verwendet. PROTACs sind Moleküle, die entwickelt wurden, um bestimmte Proteine in der Zelle abzubauen . Die Steifigkeit des Linkers kann die dreidimensionale Orientierung des Degraders signifikant beeinflussen und die Bildung des für die gezielte Proteindegradation notwendigen ternären Komplexes beeinflussen .
Chemische Konjugate
Diese Verbindung dient als Baustein für chemische Konjugate. Chemische Konjugate sind Einheiten, bei denen zwei verschiedene Arten von Molekülen miteinander verbunden sind, oft um Medikamente auf bestimmte Zellen zu richten oder um neuartige Materialien mit einzigartigen Eigenschaften zu erzeugen .
Synthese von Imidazo[1,2-a]Pyridin-3-yl-Essigsäuren
Die Verbindung ist an der Synthese von Imidazo[1,2-a]Pyridin-3-yl-Essigsäuren durch mehrkomponentige Kondensationsreaktionen beteiligt. Diese Säuren haben ein breites Spektrum an biologischer Aktivität und werden bei der Entwicklung von antibakteriellen, antifungal, antiviral und entzündungshemmenden Medikamenten eingesetzt .
Pharmazeutische Entwicklung
Derivate von Azetidin- und Oxetan-Aminosäuren, die aus dieser Verbindung synthetisiert werden können, sind wichtige Pharmakophore in der pharmazeutischen Entwicklung. Pharmakophore sind Teile von Molekülen, die für ihre biologische Aktivität verantwortlich sind und entscheidend für die Entwicklung neuer Medikamente sind .
Krebsbehandlung
Imidazo[1,2-a]Pyridin-Derivate, die unter Verwendung dieser Verbindung synthetisiert werden können, wurden zur Behandlung von Krebs vorgeschlagen. Diese Verbindungen können bestimmte zelluläre Pfade oder Proteine beeinflussen, die in Krebszellen überaktiv sind .
Herz-Kreislauf-Erkrankungen
Die Synthese von Imidazo[1,2-a]Pyridin-Derivaten findet auch Anwendung bei der Behandlung von Herz-Kreislauf-Erkrankungen. Diese Verbindungen können verschiedene Pfade und Rezeptoren beeinflussen, die an der Herz-Kreislauf-Gesundheit beteiligt sind .
Alzheimer-Krankheit
Imidazo[1,2-a]Pyridin-Derivate werden für die Behandlung der Alzheimer-Krankheit untersucht. Sie können im Vergleich zu bestehenden Behandlungen neue Wirkmechanismen bieten, möglicherweise mit weniger Nebenwirkungen .
Behandlung von Schlafstörungen
Spezifische Imidazo[1,2-a]Pyridin-3-yl-Essigsäure-Derivate wie Zolpidem werden zur Behandlung von kurzfristigen Schlafstörungen eingesetzt. Die hypnotische Wirkung dieser Verbindungen beruht auf der Blockierung von γ-Aminobuttersäure-Rezeptoren, ähnlich den klassischen Benzodiazepin-Beruhigungsmitteln, jedoch mit weniger Nebenwirkungen .
Wirkmechanismus
Target of Action
It is known to be used as a rigid linker in the development of protacs (proteolysis targeting chimeras), which are designed to degrade specific proteins within cells .
Mode of Action
As a rigid linker in PROTAC development, 2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid plays a crucial role in the formation of ternary complexes . The rigidity of the linker can impact the 3D orientation of the degrader, which in turn influences the interaction with its targets .
Biochemical Pathways
As a component of protacs, it contributes to the targeted protein degradation process, which can influence various biochemical pathways depending on the specific protein being targeted .
Pharmacokinetics
As a part of PROTACs, its pharmacokinetic properties would contribute to the overall bioavailability of the compound .
Result of Action
As a component of protacs, it contributes to the targeted degradation of specific proteins, which can have various downstream effects depending on the protein being targeted .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence its action as a part of protacs .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are used for targeted protein degradation . The compound’s interaction with enzymes involved in protein degradation pathways highlights its importance in biochemical research.
Cellular Effects
The effects of 2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in targeted protein degradation can lead to changes in the levels of specific proteins within cells, thereby affecting cellular processes such as apoptosis, cell cycle progression, and differentiation .
Molecular Mechanism
At the molecular level, 2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid exerts its effects through binding interactions with biomolecules. It acts as a linker in PROTACs, facilitating the recruitment of target proteins to E3 ubiquitin ligases, which tag the proteins for degradation by the proteasome . This mechanism of action involves enzyme inhibition or activation and changes in gene expression, ultimately leading to the degradation of specific proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of 2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid vary with different dosages in animal models. At lower doses, the compound may effectively modulate protein levels without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular homeostasis and potential organ damage . Threshold effects are also noted, where a minimum effective dose is required to achieve the desired biochemical outcomes.
Metabolic Pathways
2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s role in protein degradation pathways is particularly noteworthy, as it influences metabolic flux and metabolite levels within cells . Understanding these pathways is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.
Transport and Distribution
The transport and distribution of 2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions determine the compound’s bioavailability and effectiveness in modulating cellular processes.
Subcellular Localization
2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles within cells through targeting signals or post-translational modifications . This localization is critical for its role in targeted protein degradation and other biochemical processes.
Eigenschaften
IUPAC Name |
2-[6-(azetidin-1-yl)pyridazin-3-yl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-9(14)6-15-8-3-2-7(10-11-8)12-4-1-5-12/h2-3H,1,4-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCPPALNBIXZOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NN=C(C=C2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


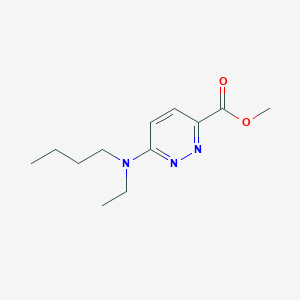
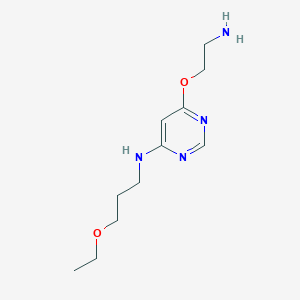
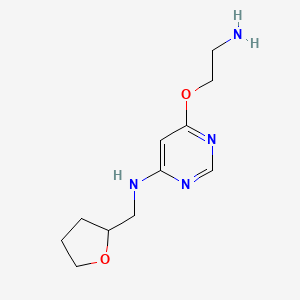

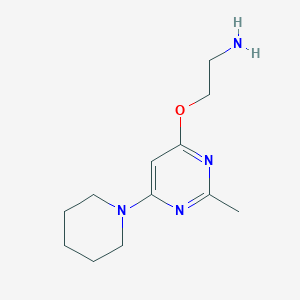
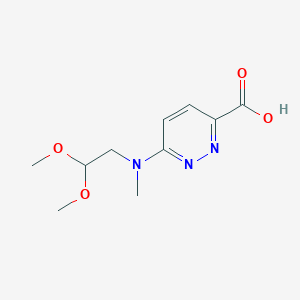

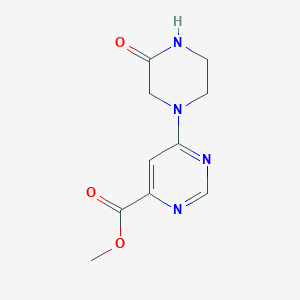
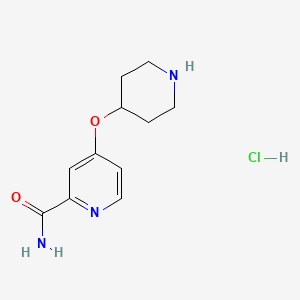

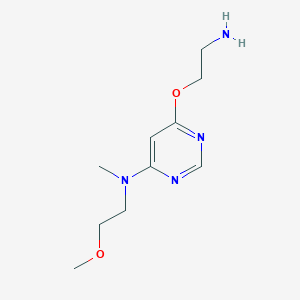
![methyl 6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazine-3-carboxylate](/img/structure/B1480366.png)

